molecular formula C17H22N4O2 B10940538 4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide

4-{[(E)-(4-ethoxyphenyl)methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide

Cat. No.: B10940538
M. Wt: 314.4 g/mol
InChI Key: ZEBJXPRTAYVFAT-UHFFFAOYSA-N
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Description

4-{[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylideneamino group, and a pyrazole carboxamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves a multi-step process:

    Formation of the Ethoxyphenyl Intermediate: The initial step involves the preparation of the ethoxyphenyl intermediate through the reaction of 4-ethoxybenzaldehyde with appropriate reagents under controlled conditions.

    Condensation Reaction: The ethoxyphenyl intermediate is then subjected to a condensation reaction with hydrazine derivatives to form the pyrazole ring.

    Methylideneamino Group Introduction:

    Final Carboxamide Formation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using carboxylic acid derivatives and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-{[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **4-{[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE
  • **4-{[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE

Uniqueness

4-{[(E)-1-(4-ETHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of the ethoxy group, which may influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

IUPAC Name

4-[(4-ethoxyphenyl)methylideneamino]-2-methyl-N-propylpyrazole-3-carboxamide

InChI

InChI=1S/C17H22N4O2/c1-4-10-18-17(22)16-15(12-20-21(16)3)19-11-13-6-8-14(9-7-13)23-5-2/h6-9,11-12H,4-5,10H2,1-3H3,(H,18,22)

InChI Key

ZEBJXPRTAYVFAT-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=C(C=NN1C)N=CC2=CC=C(C=C2)OCC

Origin of Product

United States

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